molecular formula C18H20N2O2S B4658200 N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE

N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4658200
M. Wt: 328.4 g/mol
InChI Key: KFWUNTDBPGFEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantyl, thienyl, and isoxazolecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Adamantyl Group: This step might involve the use of adamantyl bromide in a nucleophilic substitution reaction.

    Attachment of the Thienyl Group: This can be done through a cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form amines.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or mechanical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N3-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance lipophilicity, aiding in membrane permeability, while the isoxazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(2-ADAMANTYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl ring.

    N~3~-(2-ADAMANTYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

N~3~-(2-ADAMANTYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the thienyl group, which can impart different electronic properties compared to furan or phenyl analogs. This can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-(2-adamantyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(14-9-15(22-20-14)16-2-1-3-23-16)19-17-12-5-10-4-11(7-12)8-13(17)6-10/h1-3,9-13,17H,4-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWUNTDBPGFEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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